molecular formula C17H18BrNO3S B2809968 3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide CAS No. 950163-13-0

3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No. B2809968
M. Wt: 396.3
InChI Key: AWTORWDIMWSGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide is a chemical compound with the CAS Number: 950163-13-0 . It has a molecular weight of 396.3 and its IUPAC name is 3-bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide is 1S/C17H18BrNO3S/c1-22-16-9-5-13 (6-10-16)12-19 (15-7-8-15)23 (20,21)17-4-2-3-14 (18)11-17/h2-6,9-11,15H,7-8,12H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

  • Storage Temperature : Room temperature, in a dark place, under an inert atmosphere .

It’s important to note that sulfonamides, the class of compounds to which this molecule belongs, have a wide range of biological applications in medicine and as pesticides. They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3-bromo-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-22-16-9-5-13(6-10-16)12-19(15-7-8-15)23(20,21)17-4-2-3-14(18)11-17/h2-6,9-11,15H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTORWDIMWSGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CC2)S(=O)(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide

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